Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate
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Overview
Description
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate is an organic compound characterized by its unique structure, which includes a trimethylsilyl group, an ethyl ester, and a conjugated enyne system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate typically involves the reaction of ethyl propiolate with trimethylsilylacetylene in the presence of a base, such as potassium tert-butoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired enyne ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enyne system to alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: TBAF is frequently used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The enyne system allows for diverse transformations, including cycloadditions and cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-trimethylsilylpent-2-en-4-ynoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(trimethylsilyl)propiolate: Lacks the methyl group at the 3-position.
3-methyl-5-(trimethylsilyl)pent-4-yn-2-ol: Contains a hydroxyl group instead of an ester.
Uniqueness
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate is unique due to its combination of a trimethylsilyl group, an ethyl ester, and a conjugated enyne system. This combination provides a versatile platform for various chemical transformations and applications in research and industry .
Properties
CAS No. |
211060-30-9 |
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Molecular Formula |
C11H18O2Si |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
ethyl 3-methyl-5-trimethylsilylpent-2-en-4-ynoate |
InChI |
InChI=1S/C11H18O2Si/c1-6-13-11(12)9-10(2)7-8-14(3,4)5/h9H,6H2,1-5H3 |
InChI Key |
LWQQDRNQVCVBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C#C[Si](C)(C)C |
Origin of Product |
United States |
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